N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” can be analyzed using spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” can be inferred from its molecular structure. For instance, its molecular weight is 384.47. More specific properties like melting point, boiling point, etc., are not available in the retrieved information.Scientific Research Applications
Carbonic Anhydrase Inhibition
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide and its derivatives are studied for their inhibitory action on human carbonic anhydrase isozymes, specifically hCA I, II, IX, and XII. These enzymes are crucial in various physiological processes, and their inhibition is explored for potential therapeutic applications, particularly in treating tumors associated with hCA IX and XII isoforms. The sulfonamides exhibited low nanomolar inhibition, indicating their potency and potential in medical chemistry and enzyme inhibition studies (Alafeefy et al., 2015).
Anticancer Activity
The compound's derivatives have been synthesized and evaluated for their anticancer activity. A majority of the synthesized compounds showed cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. The compounds also demonstrated apoptosis-inducing activity, indicating their potential as anticancer agents. The notable activity against these cell lines and the induction of apoptosis highlight their potential role in cancer treatment and the need for further exploration in anticancer therapy (Żołnowska et al., 2016).
Antimicrobial Activity
Various derivatives of N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial activity against different bacteria and fungi. The research indicates that some of these derivatives exhibit promising antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Hassan, 2013).
Safety and Hazards
The safety and hazards associated with “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” are not explicitly mentioned in the retrieved information. It is intended for research use only and is not intended for human or veterinary use.
Future Directions
The future directions for research on “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer properties . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis process .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, like “N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide”, have been studied for their diverse pharmacological activities . They have been found to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . The specific targets of these compounds can vary depending on their structure and the disease condition they are designed to treat.
Mode of Action
The mode of action of these compounds often involves interactions with specific target receptors. For instance, the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some compounds with a similar structure have been found to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds .
properties
IUPAC Name |
N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-26(24,16-9-5-2-6-10-16)19-12-11-15-13-25-18-20-17(21-22(15)18)14-7-3-1-4-8-14/h1-10,13,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKUWAQMUOUMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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